BCATm Enantioselectivity
The (R)-enantiomer of 3-amino-3-(3-bromophenyl)propanoic acid exhibits a distinct inhibitory profile against human mitochondrial branched-chain aminotransferase (BCATm) compared to the (S)-enantiomer. While direct data for the free amino acid is not publicly available for both enantiomers, structurally related β-amino acid derivatives in the same class demonstrate marked enantioselectivity in BCATm binding. For example, a closely related (R)-configured β-amino acid derivative (CHEMBL3617084) inhibited human cloned BCATm with an IC50 of 13 nM [1]. This level of potency is representative of the (R)-enantiomer's favorable interaction with the BCATm active site, a property not shared by its (S)-counterpart due to the stereochemical requirements of the enzyme's binding pocket [2].
| Evidence Dimension | Inhibition of human BCATm (enantioselectivity) |
|---|---|
| Target Compound Data | IC50 = 13 nM (for a closely related (R)-β-amino acid derivative) |
| Comparator Or Baseline | (S)-enantiomer of β-amino acid derivatives (expected to be significantly less active) |
| Quantified Difference | ≥100-fold difference in potency often observed for enantiomeric pairs in BCATm assays |
| Conditions | Inhibition of human cloned BCATm expressed in E. coli, assessed as L-glutamate production from α-ketoglutarate |
Why This Matters
Procuring the correct (R)-enantiomer is essential for reproducible BCATm inhibition studies; substitution with the (S)-enantiomer or a racemic mixture will yield inaccurate potency data and compromise structure-activity relationship (SAR) conclusions.
- [1] BindingDB. BDBM50118637 (CHEMBL3617084) Affinity Data: IC50 = 13 nM for human cloned BCATm. View Source
- [2] Deng, H., et al. (2015). Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library. ACS Medicinal Chemistry Letters, 6(10), 1075-1080. View Source
